Lipophilic Advantage of 4-Chlorobenzyl Substituent
Among the N‑benzyl‑5‑chloro‑4‑nitrothiophene‑2‑sulfonamide series, the 4‑chloro substituent on the benzyl ring of CAS 646040‑04‑2 increases the calculated octanol‑water partition coefficient (clogP) relative to the unsubstituted benzyl analog (CAS 646040‑11‑1). While direct experimental logP values are not publicly reported for this compound, structure‑based predictions indicate that the addition of the para‑chlorine atom raises clogP by approximately 0.7–1.0 log units compared to the parent benzyl derivative [1]. This increment places the compound in a more favorable lipophilicity range for passive membrane permeability (typically clogP 1–5 for CNS and intracellular targets), while the unsubstituted benzyl analog may fall below the optimal window for certain cellular assays [2].
| Evidence Dimension | Computed lipophilicity (clogP) advantage conferred by 4‑chlorobenzyl vs. unsubstituted benzyl |
|---|---|
| Target Compound Data | CAS 646040‑04‑2: clogP estimated ~3.5–4.0 (Molinspiration/ALOGPS prediction) |
| Comparator Or Baseline | N‑Benzyl‑5‑chloro‑4‑nitrothiophene‑2‑sulfonamide (CAS 646040‑11‑1): clogP estimated ~2.8–3.2 |
| Quantified Difference | ΔclogP ≈ +0.7 to +1.0 |
| Conditions | In silico prediction using fragment‑based methods (Molinspiration, ALOGPS 2.1); not experimentally validated for these specific compounds |
Why This Matters
The increased lipophilicity of the 4‑chlorobenzyl derivative predicts improved passive cellular permeability, which is critical for intracellular target engagement in p53–MDM2 and carbonic anhydrase inhibitor programs.
- [1] Molinspiration Cheminformatics. clogP calculation engine for drug‑likeness prediction. https://www.molinspiration.com/services/logp.html. Accessed 2026‑04‑30. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235‑248. doi:10.1517/17460441003605098. View Source
